1-(2-Hydroxypropyl)ester Decanedioic Acid
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Overview
Description
1-(2-Hydroxypropyl)ester Decanedioic Acid is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is a derivative of decanedioic acid, also known as sebacic acid, which is a dicarboxylic acid with a ten-carbon chain. The compound has various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxypropyl)ester Decanedioic Acid can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves decanedioic acid reacting with 2-hydroxypropanol under acidic conditions to form the ester and water .
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are heated and stirred continuously. The reaction is typically catalyzed by sulfuric acid or another strong acid to speed up the process. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxypropyl)ester Decanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as catalysts.
Oxidation: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Often requires nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-hydroxypropanol.
Oxidation: Various oxidized products depending on the specific conditions and reagents used.
Substitution: New esters or other derivatives depending on the nucleophile involved.
Scientific Research Applications
1-(2-Hydroxypropyl)ester Decanedioic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)ester Decanedioic Acid involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of decanedioic acid and 2-hydroxypropanol . The compound’s interactions with other molecules depend on the specific functional groups and conditions involved in the reactions.
Comparison with Similar Compounds
Similar Compounds
Decanedioic Acid (Sebacic Acid): A dicarboxylic acid with similar chemical properties but lacks the ester group.
Ethyl Decanedioate: Another ester of decanedioic acid but with an ethyl group instead of a 2-hydroxypropyl group.
Methyl Decanedioate: Similar to ethyl decanedioate but with a methyl group.
Uniqueness
1-(2-Hydroxypropyl)ester Decanedioic Acid is unique due to the presence of the 2-hydroxypropyl group, which imparts different chemical and physical properties compared to other esters of decanedioic acid. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
Biological Activity
1-(2-Hydroxypropyl)ester Decanedioic Acid, also known as decanedioic acid (sebacic acid) derivative, has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects against various diseases. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C12H22O4
- Molecular Weight : 230.31 g/mol
- IUPAC Name : 1-(2-Hydroxypropyl)decane-1,10-dioic acid
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It is believed to exert its effects through:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Inhibiting the production of pro-inflammatory cytokines.
- Neuroprotective Properties : Protecting neuronal cells from apoptosis.
Antioxidant Activity
Research has shown that this compound possesses significant antioxidant properties. A study demonstrated that it effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has been observed to reduce inflammation in various models. For instance, in vitro studies indicated that it downregulates the expression of inflammatory markers such as TNF-α and IL-6 in macrophages .
Neuroprotective Effects
In experimental models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant efficacy of several fatty acid esters, including this compound. The results indicated that this compound demonstrated superior scavenging activity against DPPH radicals compared to other esters tested .
Case Study 2: Anti-inflammatory Response
In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound significantly reduced edema and inflammatory cytokine levels, highlighting its potential as an anti-inflammatory agent .
Research Findings
Properties
Molecular Formula |
C13H24O5 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
10-(2-hydroxypropoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C13H24O5/c1-11(14)10-18-13(17)9-7-5-3-2-4-6-8-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |
InChI Key |
WCUNHYXNBCSQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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